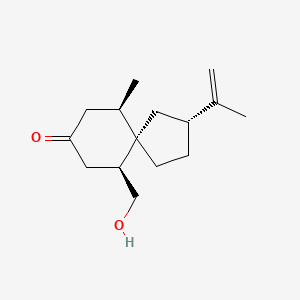
Barium manganese oxide (BaMnO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium manganese oxide is an inorganic compound with the chemical formula BaMnO3. It belongs to the class of perovskite oxides and is known for its unique structural, electronic, and magnetic properties. This compound is of significant interest in various fields, including materials science, chemistry, and catalysis, due to its versatile applications and intriguing characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium manganese oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves the sol-gel method, where barium nitrate and manganese nitrate are dissolved in water, followed by the addition of a chelating agent such as citric acid. The solution is then heated to form a gel, which is subsequently dried and calcined at high temperatures (600-850°C) to obtain BaMnO3 .
Another method involves the solid-state reaction, where barium carbonate and manganese dioxide are mixed and heated at high temperatures (above 1000°C) to form BaMnO3 . The hydrothermal synthesis method involves reacting barium hydroxide and manganese oxide in an autoclave at elevated temperatures and pressures to produce BaMnO3 .
Industrial Production Methods
Industrial production of barium manganese oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as barium carbonate and manganese dioxide, are mixed in stoichiometric ratios and heated in rotary kilns or furnaces at high temperatures to produce BaMnO3 .
Analyse Des Réactions Chimiques
Types of Reactions
Barium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a powerful oxidant and is commonly used in organic synthesis for the oxidation of alcohols, thiols, and aromatic amines .
Common Reagents and Conditions
Oxidation Reactions: Barium manganese oxide is used to oxidize alcohols to carbonyl compounds, diols to lactones, and thiols to disulfides.
Reduction Reactions: Barium manganese oxide can be reduced by hydrogen or carbon monoxide at high temperatures to form lower oxidation state manganese oxides.
Substitution Reactions: Barium manganese oxide can undergo substitution reactions with various ligands, leading to the formation of mixed-metal oxides and other complex compounds.
Major Products Formed
The major products formed from the reactions involving barium manganese oxide include carbonyl compounds, lactones, disulfides, and various mixed-metal oxides .
Applications De Recherche Scientifique
Barium manganese oxide has a wide range of scientific research applications due to its unique properties:
Materials Science: BaMnO3 is studied for its electronic and magnetic properties, making it a candidate for use in spintronic devices and magnetic sensors.
Energy Storage: It is investigated for use in supercapacitors and batteries due to its high surface area and electrochemical properties.
Environmental Applications: Barium manganese oxide is used in the removal of pollutants from water and air, including the degradation of organic contaminants and the reduction of nitrogen oxides.
Mécanisme D'action
The mechanism by which barium manganese oxide exerts its effects is primarily through its redox properties. The manganese ions in BaMnO3 can exist in multiple oxidation states, allowing the compound to participate in various redox reactions. The presence of Mn3+ and Mn4+ on the surface of BaMnO3 contributes to its catalytic activity, particularly in oxidation reactions . The compound’s perovskite structure also plays a crucial role in its electronic and magnetic properties, enabling its use in spintronic devices .
Comparaison Avec Des Composés Similaires
Barium manganese oxide can be compared with other similar compounds, such as:
Manganese dioxide (MnO2): Both compounds are used as oxidants, but BaMnO3 is more efficient and easier to prepare.
Potassium manganate (K2MnO4): Similar to BaMnO3, potassium manganate is used in oxidation reactions, but BaMnO3 offers better stability and selectivity.
Barium chromate (BaCrO4): Both compounds share similar structural properties, but BaMnO3 has unique magnetic and electronic characteristics.
Propriétés
Numéro CAS |
12230-80-7 |
|---|---|
Formule moléculaire |
BaMnO3 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
barium(2+);dioxido(oxo)manganese |
InChI |
InChI=1S/Ba.Mn.3O/q+2;;;2*-1 |
Clé InChI |
WBYBBYXHPDBWJL-UHFFFAOYSA-N |
SMILES canonique |
[O-][Mn](=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


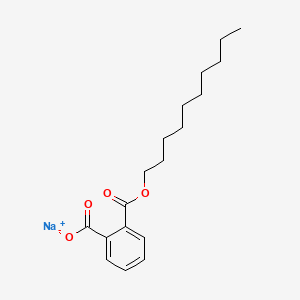
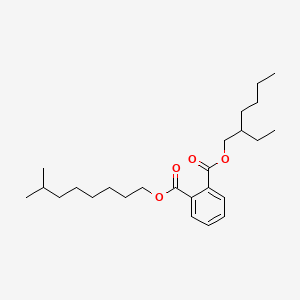
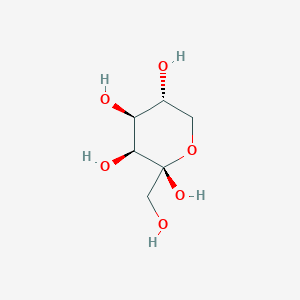


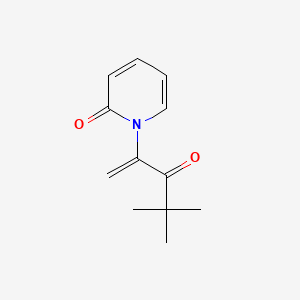
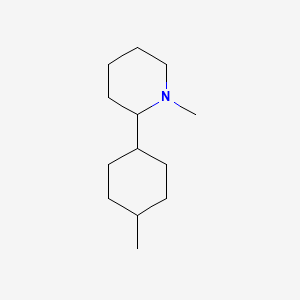
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
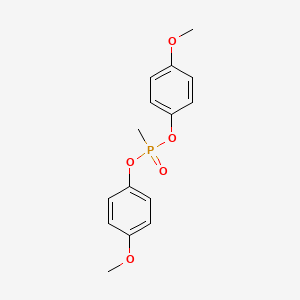


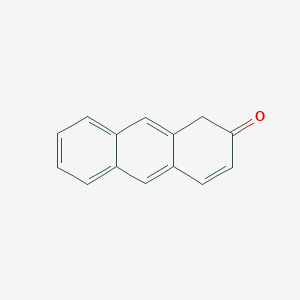
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
